hCAXII-IN-1

Description

Properties

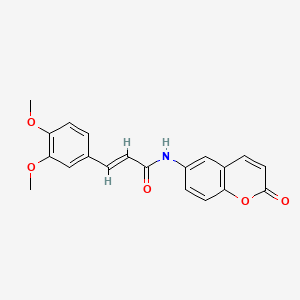

Molecular Formula |

C20H17NO5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |

InChI |

InChI=1S/C20H17NO5/c1-24-17-7-3-13(11-18(17)25-2)4-9-19(22)21-15-6-8-16-14(12-15)5-10-20(23)26-16/h3-12H,1-2H3,(H,21,22)/b9-4+ |

InChI Key |

VTURXSGSWBEJIN-RUDMXATFSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of hCAXII-IN-8c, a Potent Human Carbonic Anhydrase XII Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of hCAXII-IN-8c, a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII). This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the discovery and characterization of novel therapeutics targeting hCA XII for cancer and other diseases.

Introduction

Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including renal, breast, and lung cancers. Its expression is often associated with tumor hypoxia and poor patient prognosis. hCA XII plays a crucial role in regulating pH homeostasis in the tumor microenvironment, which is essential for cancer cell survival, proliferation, and invasion. Consequently, hCA XII has emerged as a promising therapeutic target for the development of novel anticancer agents.

This guide focuses on a representative hCA XII inhibitor, 4-(3-(6-ethoxybenzo[d]thiazol-2-yl)ureido)benzenesulfonamide, which we will refer to as hCAXII-IN-8c . This compound belongs to a class of benzothiazole-based SLC-0111 analogues and has demonstrated potent and selective inhibition of hCA XII.

Synthesis of hCAXII-IN-8c

The synthesis of hCAXII-IN-8c is a multi-step process that begins with the synthesis of the key intermediate, 2-amino-6-ethoxybenzo[d]thiazole, followed by its reaction with 4-isocyanatobenzenesulfonamide.

Synthesis Workflow

The overall synthetic route for hCAXII-IN-8c is depicted in the workflow diagram below.

Experimental Protocols

2.2.1. Synthesis of 2-Amino-6-ethoxybenzo[d]thiazole (Intermediate 1)

-

To a stirred solution of 4-ethoxyaniline (10 mmol) and potassium thiocyanate (20 mmol) in glacial acetic acid (20 mL), a solution of bromine (10 mmol) in glacial acetic acid (5 mL) is added dropwise at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The resulting precipitate is filtered, washed with water, and then neutralized with a saturated solution of sodium bicarbonate.

-

The solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is purified by recrystallization from ethanol to afford 2-amino-6-ethoxybenzo[d]thiazole as a crystalline solid.

2.2.2. Synthesis of 4-Isocyanatobenzenesulfonamide (Intermediate 2)

-

To a suspension of sulfanilamide (10 mmol) in anhydrous dioxane (50 mL), a solution of triphosgene (4 mmol) in anhydrous dioxane (20 mL) is added dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

The solvent is removed under reduced pressure to yield crude 4-isocyanatobenzenesulfonamide, which is used in the next step without further purification.

2.2.3. Synthesis of 4-(3-(6-Ethoxybenzo[d]thiazol-2-yl)ureido)benzenesulfonamide (hCAXII-IN-8c)

-

To a solution of 2-amino-6-ethoxybenzo[d]thiazole (5 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), 4-isocyanatobenzenesulfonamide (5 mmol) is added portion-wise at room temperature.

-

The reaction mixture is stirred at 80 °C for 6 hours.

-

After cooling to room temperature, the mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to give hCAXII-IN-8c as a white solid.

Characterization of hCAXII-IN-8c

The structure and purity of the synthesized hCAXII-IN-8c are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The biological activity is characterized by its inhibitory potency against various human carbonic anhydrase isoforms.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.51 (s, 1H, NH), 9.68 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.60 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.29 (s, 2H, SO₂NH₂), 7.00 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.07 (q, J = 7.0 Hz, 2H, OCH₂), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 163.5, 155.4, 152.1, 145.8, 142.9, 138.2, 131.7, 126.9, 121.8, 118.3, 115.3, 105.9, 63.6, 14.7.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₆H₁₆N₄O₄S₂ [M+H]⁺: 409.07, found: 409.1.

Biological Activity

The inhibitory activity of hCAXII-IN-8c against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was determined using a stopped-flow CO₂ hydration assay. The inhibition constants (Kᵢ) are summarized in the table below.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| hCAXII-IN-8c | >10000 | 108.4 | 25.3 | 5.7 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory potency of hCAXII-IN-8c is determined by a stopped-flow technique, which measures the enzyme's ability to catalyze the hydration of carbon dioxide.

Principle

The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in pH, which is monitored by a pH indicator (phenol red) using a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).

Materials and Reagents

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

-

hCAXII-IN-8c (or other inhibitors) dissolved in DMSO

-

HEPES buffer (20 mM, pH 7.4)

-

Sodium sulfate (Na₂SO₄, 20 mM)

-

Phenol red (0.2 mM)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Prepare working solutions of the inhibitor by diluting the stock solution with the assay buffer (HEPES buffer containing Na₂SO₄ and phenol red).

-

Prepare a solution of the enzyme in the assay buffer.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Mix the enzyme solution with the inhibitor solution (or buffer for control) and incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

-

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with CO₂-saturated water.

-

Rapidly mix the two solutions in the observation cell of the spectrophotometer.

-

Monitor the change in absorbance at 557 nm (the absorbance maximum of phenol red at pH 7.4) for a short period (typically 10-100 seconds).

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂.

-

hCA XII Signaling Pathway

hCA XII is known to influence several signaling pathways involved in cancer progression. One of the key pathways modulated by hCA XII is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

Conclusion

hCAXII-IN-8c is a potent and selective inhibitor of human carbonic anhydrase XII. This technical guide provides detailed protocols for its synthesis and characterization, which can be valuable for researchers working on the development of novel anticancer agents targeting hCA XII. The information presented here can serve as a foundation for further preclinical and clinical investigations of this and similar compounds. The elucidation of the role of hCA XII in signaling pathways such as the p38 MAPK pathway further underscores its importance as a therapeutic target in oncology.

An In-depth Technical Guide on the Mechanism of Action of human Carbonic Anhydrase XII (hCA XII) Inhibitors

Disclaimer: The specific compound "hCAXII-IN-1" is not referenced in the currently available scientific literature. This guide provides a comprehensive overview of the mechanism of action for well-characterized inhibitors of human Carbonic Anhydrase XII (hCA XII), which would be relevant to a hypothetical inhibitor of this class.

Introduction

Human Carbonic Anhydrase XII (hCA XII) is a zinc-containing metalloenzyme that plays a crucial role in pH regulation.[1] It is a transmembrane protein primarily involved in the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Elevated expression of hCA XII is observed in various cancers, where it contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[1][3] This makes hCA XII a compelling target for the development of novel anticancer therapies.[4] This guide delves into the molecular mechanisms by which inhibitors target hCA XII, presenting key quantitative data, experimental methodologies, and visual representations of the underlying pathways.

Core Mechanism of Action

The fundamental mechanism of action for the most common class of hCA XII inhibitors, the sulfonamides, involves direct interaction with the zinc ion (Zn²⁺) in the enzyme's active site. This interaction blocks the catalytic activity of the enzyme.

Catalytic Mechanism of hCA XII:

The catalytic cycle of hCA XII involves a two-step ping-pong mechanism:

-

Nucleophilic Attack: A zinc-bound hydroxide ion performs a nucleophilic attack on the carbon dioxide substrate.

-

Proton Shuttle: The resulting bicarbonate is displaced by a water molecule, and the active site is regenerated by the removal of a proton, a process often facilitated by a proton shuttle residue.

Inhibition by Sulfonamides:

Primary sulfonamides (R-SO₂NH₂) are potent inhibitors of hCA XII. Their mechanism involves:

-

Deprotonation: The sulfonamide group loses a proton to become an anion (R-SO₂NH⁻).

-

Coordination: The negatively charged sulfonamide nitrogen and one of the sulfonyl oxygens coordinate to the Zn²⁺ ion in the active site, mimicking the transition state of the CO₂ hydration reaction. This binding is typically very tight, leading to potent inhibition of the enzyme.

By occupying the active site, these inhibitors prevent the binding and catalysis of the native substrate, carbon dioxide. This leads to a disruption of pH regulation in cancer cells, ultimately inhibiting their proliferation and survival.

Quantitative Data for Representative hCA XII Inhibitors

The inhibitory potency and selectivity of various compounds against hCA isoforms are crucial for their therapeutic potential. The data below summarizes these characteristics for several representative inhibitors.

| Compound Class | Compound | hCA XII Kᵢ (µM) | hCA IX Kᵢ (µM) | hCA II Kᵢ (µM) | hCA I Kᵢ (µM) | Selectivity Profile |

| Sulfonamides | Acetazolamide (AZA) | - | - | - | - | Non-selective inhibitor of most CA isoforms. |

| Ureido-substituted benzenesulfonamides (SLC-0111) | Potent | Potent | Weaker | Weaker | Selective for hCA IX and XII over cytosolic isoforms. | |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | 0.335 - 1.451 | 0.168 - 0.921 | >100 | >100 | Selective for hCA IX and XII over hCA I and II. | |

| Coumarins | Vanillin enones | Highly Inhibited | Submicromolar | Weakly Inhibited | Micromolar | Selective for tumor-associated isoforms IX and XII. |

| Natural Products | Capsaicin | 0.064 | 0.28 | - | - | Effective against hCA IX and XII. |

Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity; a lower value indicates higher potency.

Experimental Protocols

The characterization of hCA XII inhibitors involves a series of in vitro and cell-based assays.

1. Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.

-

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used to monitor the reaction spectrophotometrically.

-

Procedure:

-

A solution containing the purified recombinant hCA XII enzyme and a pH indicator is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over a short period (10-100 seconds).

-

The initial rate of the reaction is calculated.

-

To determine the inhibition constant (Kᵢ), the assay is repeated with varying concentrations of the inhibitor. The enzyme and inhibitor are typically pre-incubated for 15 minutes to allow for complex formation.

-

The Kᵢ values are then calculated by non-linear least-squares fitting of the data.

-

2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of hCA XII inhibitors on the viability and proliferation of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

Cancer cells (e.g., PC-3 for prostate cancer) are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of the hCA XII inhibitor (e.g., 0 to 100,000 nM) and incubated for a set period (e.g., 1-4 days).

-

An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

The formazan crystals are dissolved in a solvent (e.g., 2-propanol).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 595 nm).

-

The absorbance is directly proportional to the number of viable cells, allowing for the determination of the inhibitor's cytotoxic effects.

-

3. Molecular Docking

Computational docking studies are often employed to predict and rationalize the binding mode of inhibitors within the active site of hCA XII.

-

Principle: Molecular docking algorithms predict the preferred orientation of a ligand (inhibitor) when bound to a receptor (hCA XII) to form a stable complex. This helps in understanding the specific interactions that contribute to binding affinity and selectivity.

-

Procedure:

-

The 3D crystal structure of hCA XII is obtained from a protein data bank.

-

The 3D structure of the inhibitor is generated.

-

Docking software is used to place the inhibitor into the active site of hCA XII in various conformations and orientations.

-

A scoring function is used to estimate the binding affinity for each pose, and the most favorable binding mode is identified.

-

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Catalytic cycle of human Carbonic Anhydrase XII.

Caption: General mechanism of hCA XII inhibition by a sulfonamide.

Caption: Typical workflow for evaluating hCA XII inhibitors.

References

- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent Interaction: A Technical Guide to hCAXII-IN-1 Binding with Carbonic Anhydrase XII

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity between the selective inhibitor hCAXII-IN-1 and its target, human Carbonic Anhydrase XII (hCAXII), a key enzyme implicated in tumor progression. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Executive Summary

This compound, also identified as Compound 17, demonstrates a potent and selective inhibitory effect on human Carbonic Anhydrase XII (hCAXII). With a reported inhibition constant (Ki) of 3.8 nM, this small molecule shows significant promise for therapeutic applications targeting hypoxic tumors where CAXII is overexpressed. This guide will detail the quantitative binding affinity, the experimental protocol utilized for its determination, and a visual representation of the experimental workflow.

Quantitative Binding Affinity of this compound to CAXII

The binding affinity of this compound for CAXII has been quantified, revealing a strong interaction. The key data point is summarized in the table below.

| Compound Name | Target | Binding Parameter | Value | Experimental Method | Source |

| This compound (Compound 17) | hCAXII | Ki | 3.8 nM | Stopped-flow CO2 hydration assay | Grandāne A, et al. (2020)[1][2][3] |

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

The determination of the inhibition constant (Ki) for this compound against hCAXII was achieved using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.

1. Reagents and Buffers:

-

Recombinant Human CAXII: Purified enzyme is required. The concentration in the final assay system is typically in the low nanomolar range (e.g., 10-12.5 nM).

-

This compound (Inhibitor): Stock solutions (e.g., 10 mM) and serial dilutions are prepared, typically in distilled-deionized water or a suitable solvent like DMSO.

-

Buffer: A 20 mM HEPES buffer with a pH of 7.5 is commonly used.

-

Ionic Strength Adjuster: 20 mM Na2SO4 is used to maintain a constant ionic strength.

-

pH Indicator: Phenol red, at a concentration of 0.2 mM, is used to monitor the pH change.

-

Substrate: A saturated CO2 solution is prepared by bubbling CO2 gas through chilled, deionized water. The concentration of CO2 in the assay typically ranges from 1.7 to 17 mM.

2. Instrumentation:

-

An Applied Photophysics stopped-flow instrument, or equivalent, is used to measure the rapid kinetics of the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored at its maximum absorbance wavelength (557 nm for phenol red).

3. Assay Procedure:

-

Enzyme-Inhibitor Pre-incubation: A solution of recombinant hCAXII is pre-incubated with various concentrations of this compound for a set period (e.g., 15 minutes) at room temperature. This allows for the formation of the enzyme-inhibitor (E-I) complex.

-

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer solution in the stopped-flow instrument.

-

Data Acquisition: The initial rates of the CA-catalyzed CO2 hydration reaction are recorded by monitoring the change in absorbance of phenol red over a short time frame (10-100 seconds). For each inhibitor concentration, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity.

-

Control Measurement: The uncatalyzed rate of CO2 hydration is measured in the absence of the enzyme and is subtracted from the rates observed in the presence of the enzyme.

4. Data Analysis:

-

The inhibition constants (Ki) are calculated by fitting the initial velocity data to the appropriate inhibition model using non-linear least-squares methods. Software such as PRISM is commonly used for this analysis. The reported Ki value is typically the mean of at least three independent determinations.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the stopped-flow CO2 hydration assay used to determine the binding affinity of this compound to CAXII.

Caption: Workflow for Ki determination of this compound using a stopped-flow assay.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of oxathiino[6,5-b]pyridine 2,2-dioxide derivatives as selective inhibitors of tumor-related carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

Selectivity Profile of a Representative Carbonic Anhydrase XII Inhibitor

Introduction

Data Presentation: Selectivity Profile

The inhibitory activity of a representative selective hCA XII inhibitor against a panel of human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data is presented as inhibition constants (Ki), which represent the concentration of the inhibitor required to produce 50% inhibition of the enzyme activity. A lower Ki value indicates a more potent inhibitor. The selectivity is demonstrated by the significantly lower Ki for hCA XII compared to other isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | >1000 |

| hCA II | >1000 |

| hCA IX | 45.1[1] |

| hCA XII | 4.5 [1] |

Note: The Ki values are representative of a highly selective hCA XII inhibitor, with specific values for hCA IX and XII taken from data for U-104 (SLC-0111). The values for hCA I and II indicate very low to negligible inhibition by such selective compounds.

Experimental Protocols

The determination of the inhibition constants (Ki) for carbonic anhydrase isoforms is typically performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed conversion of carbon dioxide to bicarbonate and a proton.

Stopped-Flow CO₂ Hydration Assay Protocol

-

Reagents and Buffers:

-

Purified, recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).

-

Inhibitor stock solution (typically in DMSO).

-

Buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.4).

-

Phenol red indicator solution.

-

CO₂-saturated water.

-

-

Instrumentation:

-

A stopped-flow spectrophotometer.

-

-

Procedure:

-

The CA enzyme and the inhibitor are pre-incubated together in the buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

-

The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution containing a pH indicator (e.g., phenol red) in the stopped-flow instrument.

-

The hydration of CO₂ by the CA enzyme produces protons, leading to a decrease in pH. This pH change is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 557 nm for phenol red).

-

The initial rates of the catalyzed reaction are measured for a short duration (e.g., 10-100 seconds).

-

The uncatalyzed rate of CO₂ hydration (in the absence of the enzyme) is subtracted from the measured rates.

-

The assay is performed with varying concentrations of the inhibitor to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/KM), where [S] is the substrate (CO₂) concentration and KM is the Michaelis-Menten constant of the enzyme for the substrate.

-

Mandatory Visualization

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the tumor-associated carbonic anhydrase XII. In the hypoxic tumor microenvironment, the transcription factor HIF-1α is stabilized, leading to the upregulation of various genes, including those encoding for CA IX and CA XII. These transmembrane enzymes contribute to the acidification of the extracellular space by converting CO₂ to protons and bicarbonate, which facilitates tumor cell invasion and metastasis. Selective inhibitors of hCA XII block this activity.

Caption: Role of hCA XII in the tumor microenvironment and the action of a selective inhibitor.

Experimental Workflow

The diagram below outlines the key steps in determining the selectivity profile of a carbonic anhydrase inhibitor.

Caption: Workflow for determining the inhibition constants and selectivity profile of a CA inhibitor.

References

The Discovery and Development of a Selective Carbonic Anhydrase XII Inhibitor: A Technical Overview

Disclaimer: The compound designated "hCAXII-IN-1" is listed by chemical suppliers but lacks detailed characterization in peer-reviewed scientific literature. Therefore, this guide will focus on a representative, well-documented, and selective inhibitor of human carbonic anhydrase XII (hCA XII) to illustrate the principles of discovery and development in this class of compounds. We will use a compound from a series of 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamides, specifically compound 31 from a 2023 study published in ACS Medicinal Chemistry Letters, as our case study. This compound demonstrates high potency and selectivity for hCA XII.[1]

Introduction to Carbonic Anhydrase XII and Its Inhibition

Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation.[2][3] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][4] Overexpression of hCA XII is frequently observed in various cancers and is associated with tumor progression, invasion, and resistance to therapy, making it a compelling target for anticancer drug development. The development of selective hCA XII inhibitors aims to disrupt the pH balance in the tumor microenvironment, thereby impeding cancer cell survival and proliferation.

Discovery and Synthesis of a Novel hCA XII Inhibitor

The discovery of potent and selective hCA XII inhibitors often involves the design and synthesis of molecules that can specifically interact with the active site of the target enzyme. The representative compound was developed as part of a series of 4-{4-[(hydroxyimino)methyl]piperazin-1-yl}benzenesulfonamides.

Synthetic Pathway

The synthesis of this class of inhibitors is a multi-step process. A general synthetic strategy involves the reaction of various aldehydes with hydroxylamine to form intermediate oximes. These are then chlorinated and subsequently reacted with a piperazine-containing benzenesulfonamide scaffold to yield the final products.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of the synthesized compounds was evaluated against a panel of human carbonic anhydrase isoforms (hCA I, II, IX, and XII) to determine their activity and selectivity. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.

Table 1: Inhibitory Activity (Ki in nM) of Representative Benzenesulfonamide Inhibitors against hCA Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 29 | 3.0 | 9.0 | >1000 | 5.0 |

| 30 | 3.5 | 9.4 | 43.0 | 7.0 |

| 31 | 4.0 | 7.6 | >1000 | 5.0 |

| 32 | 6.0 | 4.4 | 65.0 | 12.0 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

Data extracted from ACS Medicinal Chemistry Letters, 2023.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds was determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to hCAXII-IN-1 (CAS: 2479918-59-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

hCAXII-IN-1, with CAS number 2479918-59-5, is a potent and selective small molecule inhibitor of human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in the pathophysiology of various cancers.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the methodologies used for its characterization. Detailed experimental protocols for its synthesis, carbonic anhydrase inhibition assays, and cytotoxicity evaluation are presented. Furthermore, this document illustrates the key signaling pathway associated with hCA XII in cancer, providing a rationale for the antitumor activity of this compound. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical and Biological Profile

This compound, also referred to as Compound 17 in some literature, belongs to the oxathiino[6,5-b]pyridine 2,2-dioxide class of compounds.[1] It demonstrates high affinity and selectivity for the tumor-associated hCA XII isoform, with notable, though lesser, activity against the related hCA IX isoform.[1][2] The selective inhibition of these cancer-related carbonic anhydrases makes this compound a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics.

Quantitative Biological Data

The inhibitory potency of this compound against various carbonic anhydrase isoforms and its cytotoxic effects on different cancer cell lines are summarized in the tables below.

Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA XII | 3.8 |

| hCA IX | 56.0 |

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 20 ± 1 |

| HeLa | Cervical Cancer | 4.8 ± 0.03 |

| A549 | Lung Carcinoma | 14 ± 2 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, and the key biological assays used to determine its inhibitory and cytotoxic activities.

Synthesis of this compound (Oxathiino[6,5-b]pyridine 2,2-dioxide derivative)

This protocol is a general representation based on the synthesis of similar pyridine derivatives and may require optimization.

Materials:

-

Starting materials for the oxathiino[6,5-b]pyridine core

-

Appropriate reagents and solvents

-

Standard laboratory glassware and equipment for organic synthesis

-

Purification apparatus (e.g., column chromatography)

-

Analytical instruments for characterization (NMR, Mass Spectrometry)

Procedure:

-

Step 1: Synthesis of the Pyridine Precursor. The synthesis typically begins with the construction of a substituted pyridine ring. This can be achieved through various established methods for pyridine synthesis.

-

Step 2: Introduction of the Oxathiino Ring. The pyridine precursor is then reacted with appropriate reagents to form the fused oxathiino ring system.

-

Step 3: Oxidation to the 2,2-dioxide. The sulfide in the oxathiino ring is oxidized to the corresponding sulfone (2,2-dioxide) using a suitable oxidizing agent.

-

Step 4: Final Modification and Purification. Any necessary final modifications to the molecule are performed, followed by purification of the final product, this compound, typically by column chromatography.

-

Step 5: Characterization. The structure and purity of the synthesized this compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase, which is the hydration of carbon dioxide.

Materials:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

Stopped-flow spectrophotometer

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the different hCA isoforms in the assay buffer. Prepare serial dilutions of this compound.

-

Pre-incubation: Incubate the enzyme with varying concentrations of this compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.

-

Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ by the enzyme causes a pH change. The initial rate of the reaction is recorded.

-

Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Carbonic anhydrase XII is a key regulator of pH in the tumor microenvironment. Its inhibition by this compound is believed to disrupt this pH regulation, leading to an increase in intracellular acidity and a decrease in extracellular acidity. This disruption can interfere with various cellular processes that are crucial for cancer cell survival, proliferation, invasion, and metastasis.

One of the proposed downstream signaling pathways affected by CA XII involves the p38 mitogen-activated protein kinase (MAPK) pathway. Inhibition of CA XII can lead to the downregulation of this pathway, which in turn can affect the expression of proteins involved in cell cycle progression and invasion.

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway.

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

Caption: Proposed signaling pathway of this compound leading to antitumor effects.

Conclusion

This compound is a selective and potent inhibitor of the tumor-associated carbonic anhydrase XII. Its ability to induce cytotoxicity in various cancer cell lines, coupled with a well-defined mechanism of action involving the disruption of pH homeostasis and downstream signaling pathways, establishes it as a significant tool for cancer research. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the development of novel, selective carbonic anhydrase inhibitors for cancer therapy.

References

Methodological & Application

Application Notes and Protocols: hCAXII-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of hCAXII-IN-1, a potent inhibitor of human carbonic anhydrase II (hCAII) and XII (hCAXII). The following sections detail the methodology for determining the inhibitory activity of this compound using a colorimetric-based enzymatic assay.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play crucial roles in various physiological processes, including respiration, pH homeostasis, and secretion.[1][2] Notably, isoforms hCA IX and hCA XII are overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and invasion. This makes them attractive targets for the development of anticancer therapies. This compound has been identified as a potent inhibitor of both hCAII and hCAXII. This document provides a comprehensive protocol for the in vitro characterization of this compound's inhibitory potency.

Data Presentation

The inhibitory activity of this compound against its target carbonic anhydrase isoforms is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's potency, with lower values indicating higher potency.

| Compound | Target Isoform | Ki (nM) |

| hCAII-IN-1 | hCAXII | 8.4 |

| hCAII-IN-1 | hCAII | 9.4 |

Data sourced from InvivoChem.

Experimental Protocols

Principle of the Assay

The in vitro assay for this compound is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, typically p-nitrophenyl acetate (pNPA), to produce a colored product, p-nitrophenol. The rate of formation of this product can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength. When an inhibitor such as this compound is present, it binds to the enzyme, reducing its catalytic activity and thus slowing the rate of product formation. The extent of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of its inhibitory potency (e.g., IC50 or Ki).

Materials and Equipment

Reagents:

-

Recombinant human Carbonic Anhydrase XII (hCAXII)

-

This compound

-

p-Nitrophenyl acetate (pNPA), substrate

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4-8.3)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Control inhibitor: Acetazolamide

-

Purified water

Equipment:

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Single and multichannel pipettes

-

Reagent reservoirs

-

Incubator

Assay Protocol

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of the substrate (pNPA) in a solvent compatible with the assay (e.g., acetonitrile or ethanol).

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).

-

Prepare a stock solution of the control inhibitor, Acetazolamide, in a similar manner to this compound.

-

Dilute the recombinant hCAXII enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Procedure:

-

Add 10 µL of the diluted this compound solutions (or control inhibitor/vehicle) to the wells of a 96-well plate.

-

Include wells for a "no inhibitor" control (enzyme activity without inhibition) and a "blank" control (reaction without the enzyme).

-

Add the diluted hCAXII enzyme solution to all wells except the blank control.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.

-

Continue to measure the absorbance at regular intervals (e.g., every minute) for a period of 30-60 minutes to monitor the reaction kinetics.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the blank control from all other rates to correct for any non-enzymatic hydrolysis of the substrate.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the "no inhibitor" control and V_inhibitor is the rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value for the enzyme are known.

-

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro inhibition assay of this compound.

Carbonic Anhydrase Catalytic Mechanism and Inhibition

Caption: Mechanism of hCAXII catalysis and its inhibition by this compound.

References

Application Notes and Protocols for hCAXII-IN-1 in Hypoxia and Cancer Cell Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hCAXII-IN-1, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII), in the study of hypoxia in cancer cells. The protocols detailed below are designed to facilitate research into the functional role of hCAXII in tumor biology and to assess the therapeutic potential of its inhibition.

Introduction to hCAXII and Hypoxia in Cancer

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia. In response to hypoxic stress, cancer cells activate various survival pathways, one of which involves the upregulation of hypoxia-inducible factors (HIFs). HIF-1α, a key transcription factor, drives the expression of numerous genes that promote adaptation to hypoxia, including the transmembrane enzyme carbonic anhydrase XII (CAXII).

CAXII plays a crucial role in maintaining pH homeostasis in cancer cells. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzymatic activity helps to maintain a relatively alkaline intracellular pH (pHi), which is favorable for cell proliferation and survival, while contributing to an acidic extracellular pH (pHe). This acidic microenvironment promotes tumor invasion, metastasis, and resistance to chemotherapy. Therefore, inhibition of CAXII presents a promising therapeutic strategy for targeting hypoxic tumors.

This compound: A Selective Inhibitor

While specific data for a compound explicitly named "this compound" is not publicly available, this document utilizes data from a closely related and well-characterized selective inhibitor, CAXII-IN-1 , as a proxy. CAXII-IN-1 demonstrates high potency and selectivity for hCAXII, making it an excellent tool for elucidating the role of this enzyme in cancer biology.

Quantitative Data for CAXII-IN-1

The following tables summarize the inhibitory activity of CAXII-IN-1 against various carbonic anhydrase isoforms and its cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity of CAXII-IN-1 against Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Ki) |

| hCAXII | 3.8 nM |

| hCAIX | 56.0 nM |

Data sourced from MedChemExpress product information for CAXII-IN-1.[1]

Table 2: Cytotoxicity of CAXII-IN-1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| MCF-7 | Breast Cancer | 20 µM |

| HeLa | Cervical Cancer | 4.8 µM |

| A549 | Lung Cancer | 14 µM |

Data sourced from MedChemExpress product information for CAXII-IN-1.[1]

Signaling Pathway

The diagram below illustrates the central role of the HIF-1α/CAXII signaling pathway in the cellular response to hypoxia and the maintenance of pH homeostasis in cancer cells.

Caption: Hypoxia-induced HIF-1α signaling and CAXII-mediated pH regulation.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of this compound on cancer cells under hypoxic conditions.

Caption: Workflow for studying this compound in hypoxic cancer cells.

Experimental Protocols

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is designed to determine the effect of this compound on the viability of adherent cancer cells under normoxic and hypoxic conditions.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Hypoxia chamber or incubator (1% O₂)

-

Trichloroacetic acid (TCA), 50% (w/v) solution, cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid solution

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Place one set of plates in a normoxic incubator (21% O₂) and another set in a hypoxic chamber (1% O₂) for 48-72 hours.

-

After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of HIF-1α and CAXII Expression

This protocol allows for the detection of changes in HIF-1α and CAXII protein levels in response to hypoxia and this compound treatment.

Materials:

-

Cancer cells cultured under desired conditions

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HIF-1α, anti-CAXII, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture and treat cells as described in the SRB assay protocol.

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control.

Measurement of Intracellular and Extracellular pH

This protocol describes a method to measure changes in intracellular (pHi) and extracellular (pHe) pH in response to this compound under hypoxia.

Materials:

-

Cancer cells

-

BCECF-AM (for pHi) or a pH-sensitive fluorescent indicator for pHe

-

Hanks' Balanced Salt Solution (HBSS)

-

Calibration buffers of known pH containing nigericin (for pHi)

-

Fluorescence microplate reader or fluorescence microscope

Procedure for Intracellular pH (pHi):

-

Culture cells on 96-well black-walled, clear-bottom plates.

-

Induce hypoxia and treat with this compound as required.

-

Load the cells with BCECF-AM (e.g., 1-5 µM in HBSS) for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Measure fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

-

Generate a calibration curve by treating a separate set of loaded cells with calibration buffers of known pH in the presence of the ionophore nigericin.

-

Calculate the intracellular pH of the experimental samples based on the ratio of fluorescence intensities and the calibration curve.

Procedure for Extracellular pH (pHe):

-

Culture cells in a 96-well plate and induce hypoxia and treat with this compound.

-

Carefully collect the culture medium from each well.

-

Measure the pH of the collected medium using a pH-sensitive fluorescent dye according to the manufacturer's instructions or a micro-pH electrode.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay determines the effect of this compound on the function of the drug efflux pump P-glycoprotein (P-gp), whose activity can be influenced by the perimembrane pH regulated by CAXII.

Materials:

-

Membrane vesicles from cells overexpressing P-gp

-

This compound

-

P-gp substrate (e.g., verapamil)

-

Sodium orthovanadate (Na₃VO₄), a P-gp ATPase inhibitor

-

ATP

-

Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric assay kit.

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing P-gp-expressing membrane vesicles in an appropriate buffer.

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control.

-

To distinguish P-gp-specific ATPase activity, prepare parallel reactions with the addition of Na₃VO₄.

-

Initiate the reaction by adding a known concentration of a P-gp substrate (e.g., verapamil) to stimulate ATPase activity, followed by the addition of ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric detection reagent.

-

The vanadate-sensitive ATPase activity is calculated by subtracting the phosphate released in the presence of Na₃VO₄ from that released in its absence.

-

Determine the effect of this compound on the P-gp ATPase activity by comparing the vanadate-sensitive activity in the presence and absence of the inhibitor.

Conclusion

These application notes and protocols provide a framework for investigating the role of hCAXII in cancer cell biology under hypoxic conditions using the selective inhibitor this compound. The provided data and methodologies will aid researchers in designing and executing experiments to further understand the therapeutic potential of targeting CAXII in cancer.

References

Application of hCAXII-IN-1 in Cancer Research Models: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of hCAXII-IN-1, a selective inhibitor of human carbonic anhydrase XII (hCAXII), in various cancer research models. This document outlines the inhibitor's characteristics, presents its activity in a structured format, and offers detailed protocols for its application in key in vitro cancer biology assays.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the tumor-associated enzyme carbonic anhydrase XII (CAXII). CAXII is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is implicated in regulating the tumor microenvironment's pH, promoting cancer cell proliferation, invasion, and metastasis. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAXII contributes to extracellular acidosis, a hallmark of the tumor microenvironment that facilitates tumor progression and therapeutic resistance. The selective inhibition of hCAXII by this compound presents a promising therapeutic strategy for targeting cancer cells while minimizing effects on normal tissues.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cytotoxic activity of this compound.

Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | >10000 |

| hCA II | 1037 |

| hCA IX | 56.0 |

| hCA XII | 3.8 |

Data sourced from Grandāne A, et al. Eur J Med Chem. 2020.

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 20 ± 1 |

| A549 | Lung Adenocarcinoma | 14 ± 2 |

| HeLa | Cervical Adenocarcinoma | 4.8 ± 0.03 |

Data sourced from Grandāne A, et al. Eur J Med Chem. 2020.

Signaling Pathways Modulated by hCAXII Inhibition

The inhibition of hCAXII is known to impact key signaling pathways involved in cancer progression. The following diagrams illustrate the putative mechanisms through which this compound may exert its anti-cancer effects.

Caption: Overview of this compound's inhibitory action and its impact on cancer-related pathways.

Caption: Inhibition of hCAXII by this compound can suppress the p38 MAPK pathway, reducing invasion.

Caption: hCAXII inhibition may modulate the NF-κB pathway, impacting cancer cell survival.

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound in various cancer research models.

In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cell lines.

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well flat-bottom microplates

-

Trichloroacetic acid (TCA), 10% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

-

Acetic acid, 1% (v/v) in water

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted to the highest concentration used for the compound).

-

Incubate for 72 hours.

-

-

Cell Fixation:

-

Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Add 50 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of 10 mM Tris base solution to each well.

-

Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Read the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value.

-

Cell Migration Assessment using Wound Healing (Scratch) Assay

This protocol is used to evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.

-

-

Creating the Wound:

-

Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Gently wash the wells with PBS to remove detached cells.

-

-

Treatment:

-

Add fresh medium containing the desired concentration of this compound or vehicle control.

-

-

Image Acquisition:

-

Immediately capture images of the scratch at designated points (time 0).

-

Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure over time compared to the initial wound area.

-

Cell Invasion Assessment using Boyden Chamber Assay

This protocol assesses the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.

Materials:

-

Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet for staining

Procedure:

-

Insert Preparation:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Preparation:

-

Starve the cancer cells in serum-free medium for 24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

-

Assay Setup:

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the coated inserts into the wells.

-

Add the cell suspension to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate for 24-48 hours.

-

-

Staining and Quantification:

-

Remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the insert with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in multiple fields under a microscope.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell seeding densities, compound concentrations, and incubation times. All work should be conducted in a sterile environment and in accordance with standard laboratory safety procedures.

Application Notes and Protocols for hCAXII-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hCAXII-IN-1, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII). This document details its mechanism of action, provides protocols for its use in in vitro studies, and summarizes key quantitative data to guide experimental design.

Introduction

Human carbonic anhydrase XII (hCAXII) is a transmembrane enzyme that is overexpressed in various cancers. It plays a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis.[1][2][3][4] this compound is a small molecule inhibitor designed to target the catalytic activity of hCAXII, making it a valuable tool for cancer research and a potential therapeutic agent.[5]

Mechanism of Action

This compound functions by binding to the active site of the hCAXII enzyme, thereby blocking its ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition leads to an alteration of both intracellular and extracellular pH, which can induce apoptosis and inhibit the growth of cancer cells that rely on hCAXII for pH regulation. The selectivity of this compound for tumor-associated CA isoforms (like CAIX and CAXII) over cytosolic isoforms (like CAI and CAII) is a key feature, potentially reducing off-target effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity of compounds identified as or closely related to this compound against various carbonic anhydrase isoforms and its cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms

| Compound Name | Target Isoform | Inhibition Constant (Ki) | IC50 | Reference |

| hCA XII/II/IX-IN-1 | hCA I | 2.6 µM | ||

| hCA II | 0.004 µM | |||

| hCA IX | 0.005 µM | |||

| hCA XII | 0.001 µM | |||

| CAXII-IN-1 (Compound 17) | hCA IX | 56.0 nM | ||

| hCA XII | 3.8 nM | |||

| hCAIX/XII-IN-1 | hCA IX | 0.48 µM | ||

| hCA XII | 0.83 µM |

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines

| Compound Name | Cell Line | IC50 | Incubation Time | Reference |

| CAXII-IN-1 (Compound 17) | MCF-7 (Breast Cancer) | 20 ± 1 µM | Not Specified | |

| HeLa (Cervical Cancer) | 4.8 ± 0.03 µM | Not Specified | ||

| A549 (Lung Cancer) | 14 ± 2 µM | Not Specified | ||

| hCAIX/XII-IN-1 | MCF-7 (Breast Cancer) | 0.48 µM | 48 h |

Experimental Protocols

1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.

Workflow Diagram:

Caption: Workflow for CA Inhibition Assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human carbonic anhydrase isoforms (I, II, IX, XII).

-

This compound (or related inhibitor).

-

CO₂-saturated water.

-

Buffer (e.g., 20 mM HEPES, pH 7.5, with 20 mM Na₂SO₄).

-

pH indicator (e.g., Phenol Red, 0.2 mM).

-

Stopped-flow spectrophotometer.

-

-

Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare working solutions of the recombinant hCA enzymes in the assay buffer. The final concentration in the assay system is typically in the range of 3-10 nM. c. Pre-incubate the enzyme solution with various concentrations of the inhibitor for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex. d. The CA-catalyzed CO₂ hydration reaction is measured using a stopped-flow instrument. e. Initial rates of the reaction are determined by observing the change in absorbance of the pH indicator over 10-100 seconds. f. The uncatalyzed reaction rate is subtracted from the observed rates. g. Inhibition constants (Ki) are calculated using non-linear least-squares methods from at least three independent determinations.

2. Cell Proliferation Assay (WST-1 or MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow Diagram:

References

- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

hCAXII-IN-1: A Potent and Selective Tool Compound for Carbonic Anhydrase XII Research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of hCAXII-IN-1, a representative potent and selective small molecule inhibitor of human Carbonic Anhydrase XII (hCAXII). hCAXII is a transmembrane, tumor-associated enzyme that plays a crucial role in pH regulation in the tumor microenvironment, making it a key target in cancer research and drug development.[1][2][3] While a specific compound designated "this compound" is not extensively documented in publicly available literature, this document leverages data from well-characterized sulfonamide-based CAXII inhibitors, such as SLC-0111, which is currently in clinical trials, to provide a comprehensive guide for researchers.[1]

Introduction to this compound

Chemical Structure (Representative Sulfonamide Inhibitor):

While the exact structure of "this compound" is not defined, a common scaffold for selective CAXII inhibitors is the ureido-substituted benzenesulfonamide, exemplified by compounds like SLC-0111.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of a tool compound is typically quantified by its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative inhibitory data for a potent sulfonamide-based CAXII inhibitor against key hCA isoforms.

| Isoform | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Ratio (Kᵢ hCA II / Kᵢ hCA XII) |

| hCA I | >10,000 | >10,000 | - |

| hCA II | 150 | 250 | - |

| hCA IX | 5.5 | 15 | - |

| hCA XII | 4.5 | 10 | 33.3 |

Note: The values presented are representative examples based on published data for potent and selective CAXII inhibitors and may not correspond to a specific real compound. The selectivity for the tumor-associated isoform hCA IX is also noted, as many inhibitors target both hCA IX and hCA XII.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay is the gold standard for determining the kinetic parameters of CA inhibition.

Principle: The assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a change in pH using a pH indicator.

Materials:

-

Recombinant human CA isoforms (hCA I, II, IX, and XII)

-

This compound (or other inhibitor)

-

CO₂-saturated water

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor.

-

In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated solution.

-

Monitor the change in absorbance of the pH indicator over time.

-

Calculate the initial rate of the reaction.

-

Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Diagram: Workflow for CA Inhibition Assay

References

- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: hCAXII-IN-1 in Combination with Other Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human carbonic anhydrase XII (hCAXII) is a transmembrane enzyme frequently overexpressed in a variety of solid tumors, where it plays a crucial role in regulating the tumor microenvironment's pH.[1][2] This pH regulation is pivotal for tumor progression, metastasis, and the development of resistance to chemotherapy.[1][3][4] A significant mechanism of multidrug resistance (MDR) is the overexpression of the drug efflux pump P-glycoprotein (Pgp). Notably, hCAXII has been found to be co-expressed and physically interact with Pgp in chemoresistant cancer cells. The enzymatic activity of hCAXII helps maintain an optimal intracellular pH (pHi) that sustains the function of Pgp, thereby promoting the efflux of chemotherapeutic drugs and rendering them ineffective.

hCAXII-IN-1 and other selective inhibitors of hCAXII represent a promising strategy to counteract this resistance mechanism. By inhibiting hCAXII, these compounds can induce intracellular acidification, which in turn impairs the ATPase activity of Pgp, leading to increased intracellular accumulation of anticancer drugs and resensitization of resistant tumor cells to chemotherapy. This document provides detailed application notes and protocols for studying the combination of hCAXII inhibitors, using this compound as a representative agent, with other anticancer drugs.

Mechanism of Action: Overcoming Pgp-Mediated Multidrug Resistance

The primary mechanism by which hCAXII inhibitors enhance the efficacy of conventional anticancer agents is through the disruption of the interplay between hCAXII and Pgp in chemoresistant cancer cells. This process can be summarized in the following steps:

-

Hypoxic Tumor Microenvironment: Solid tumors often exhibit hypoxic regions, which trigger the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

-

hCAXII Upregulation: HIF-1α, in turn, promotes the transcription and expression of hCAXII on the cancer cell surface.

-

pH Regulation and Pgp Function: hCAXII catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a relatively alkaline intracellular pH (pHi), which is favorable for the optimal function of the Pgp efflux pump.

-

Drug Efflux and Chemoresistance: In the presence of active hCAXII, Pgp efficiently pumps out a wide range of chemotherapeutic drugs (Pgp substrates), leading to multidrug resistance.

-

hCAXII Inhibition: The introduction of an hCAXII inhibitor, such as this compound, blocks the enzymatic activity of hCAXII.

-

Intracellular Acidification: Inhibition of hCAXII leads to a decrease in the intracellular pH.

-

Impaired Pgp Activity: The resulting intracellular acidification sub-optimizes the conditions for Pgp's ATPase activity, thereby reducing its drug efflux capacity.

-

Restoration of Chemosensitivity: With Pgp function impaired, the intracellular concentration of the co-administered anticancer drug increases, restoring its cytotoxic effects and overcoming chemoresistance.

Caption: Signaling pathway of this compound in overcoming chemoresistance.

Quantitative Data on Combination Effects

The following tables summarize representative quantitative data from studies on CAXII inhibitors in combination with various anticancer agents.

Table 1: In Vitro Efficacy of CAXII Inhibitors in Combination with Doxorubicin

| Cell Line | CAXII Inhibitor (Concentration) | Doxorubicin IC50 (µM) - Alone | Doxorubicin IC50 (µM) - Combination | Reversal Fold (RF) | Reference |

| K562/DOX | Compound 1 (3 µM) | >10 | 0.15 | >66 | |

| K562/DOX | Compound 33 (3 µM) | >10 | 0.12 | >83 | |

| HT29/DOX | Compound 33 (3 µM) | 5 | 1.75 | 2.86 | |

| A549/DOX | Compound 33 (3 µM) | 5 | 2.5 | 2.0 |

Table 2: In Vivo Efficacy of SLC-0111 in Combination with Temozolomide in a Glioblastoma Xenograft Model

| Treatment Group | Tumor Growth | Survival | Reference |

| Vehicle Control | Progressive Growth | Median survival ~20 days | |

| SLC-0111 alone | Delayed Growth | Increased survival compared to control | |

| Temozolomide alone | Delayed Growth | Increased survival compared to control | |

| SLC-0111 + Temozolomide | Significant Tumor Regression | Significantly extended survival compared to single agents |

Table 3: Pharmacokinetic Parameters of SLC-0111 in a Phase 1 Clinical Trial

| Dose | Cmax (ng/mL) | AUC(0-24) (µg/mL*h) | Tmax (hours) | T1/2 (hours) | Reference |

| 500 mg | 4350 | 33 | 2.46 - 6.05 | Not Reported | |